molecular formula C12H12N2O B008776 2-(Pyridin-2-ylmethoxy)aniline CAS No. 105326-62-3

2-(Pyridin-2-ylmethoxy)aniline

Cat. No.: B008776
CAS No.: 105326-62-3
M. Wt: 200.24 g/mol
InChI Key: HGPUVSWRIMYYPF-UHFFFAOYSA-N
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Description

2-(Pyridin-2-ylmethoxy)aniline is an organic compound that features a pyridine ring attached to an aniline moiety through a methoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-2-ylmethoxy)aniline typically involves the reaction of 2-chloromethylpyridine with aniline in the presence of a base such as potassium carbonate. The reaction is carried out under mild conditions, often without the need for a solvent, making it suitable for large-scale industrial production .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by employing solid-phase reactions, which offer high yields and simplicity in operation. The use of readily available raw materials and the absence of solvents make this method environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 2-(Pyridin-2-ylmethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products: The major products formed from these reactions include various substituted anilines, pyridine derivatives, and N-oxides, depending on the specific reaction conditions .

Comparison with Similar Compounds

Uniqueness: 2-(Pyridin-2-ylmethoxy)aniline is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the methoxy linker allows for unique interactions with molecular targets, enhancing its potential in various applications .

Properties

IUPAC Name

2-(pyridin-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10/h1-8H,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPUVSWRIMYYPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do derivatives of 2-(pyridin-2-ylmethoxy)aniline interact with rhenium and what influences their binding mode?

A1: In the study by [], two derivatives of this compound, specifically functionalized with a triazole ring, were investigated for their coordination behavior with rhenium. The research found that the specific derivative, N-((1-(4-R)-1H-1,2,3-triazol-4-yl)methyl)-2-(pyridin-2-ylmethoxy)aniline (where R = methyl acetate or 4-nitrophenyl), acted as a bidentate ligand with rhenium(I). This means that only two nitrogen atoms within the molecule, one from the triazole ring and one from the aniline group, directly bind to the rhenium center. This results in the formation of a tricarbonylrhenium(I) complex where the rhenium is additionally coordinated by three carbonyl groups and a chlorine atom [].

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